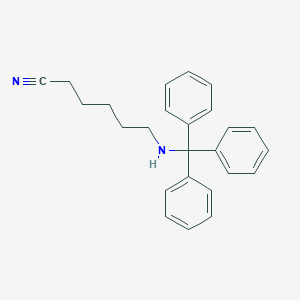

6-(Tritylamino)hexanenitrile

Descripción

6-(Tritylamino)hexanenitrile (CAS: Not explicitly provided; CSID: 496483) is a nitrile-containing compound featuring a tritylamino (triphenylmethylamino) group attached to a hexanenitrile backbone. Its molecular weight is 319.19 g/mol, with a calculated logP (octanol-water partition coefficient) of 2.31, indicating moderate hydrophobicity . The trityl group confers steric bulk and electronic stabilization, making it structurally distinct from simpler hexanenitrile derivatives.

Propiedades

Fórmula molecular |

C25H26N2 |

|---|---|

Peso molecular |

354.5 g/mol |

Nombre IUPAC |

6-(tritylamino)hexanenitrile |

InChI |

InChI=1S/C25H26N2/c26-20-12-1-2-13-21-27-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19,27H,1-2,12-13,21H2 |

Clave InChI |

JHMFWDZLXCTOEP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCC#N |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCC#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 6-(Tritylamino)hexanenitrile and related hexanenitrile derivatives:

*Calculated based on molecular formulas from referenced evidence.

Structural and Functional Group Analysis

- Tritylamino vs. Amino: The tritylamino group in 6-(Tritylamino)hexanenitrile introduces steric hindrance and lipophilicity, unlike the smaller, more reactive primary amine in 6-Aminohexanenitrile . This bulkiness may reduce metabolic degradation, enhancing bioavailability in biological systems.

- Triazole vs. Indole : 6-(4-Phenyltriazol-1-yl)hexanenitrile () and 6-(1H-Indol-1-yl)hexanenitrile () differ in heterocyclic moieties. Triazoles are often used in click chemistry for modular synthesis, while indoles are privileged scaffolds in drug discovery due to their planar aromatic structure and bioactivity .

- Halogenation Effects : Fluorinated () and chlorinated () derivatives exhibit enhanced electronegativity and stability. For example, 5,5,6,6,6-Pentafluorohexanenitrile’s fluorine atoms increase resistance to oxidation, making it suitable for harsh industrial environments .

Physicochemical Properties

- logP and Solubility: 6-(Tritylamino)hexanenitrile’s logP of 2.31 suggests moderate lipid solubility, which may facilitate membrane permeability in biological systems. In contrast, 6-Aminohexanenitrile’s lower molecular weight (112.17 g/mol) and polar amine group likely render it more water-soluble .

- Thermal Stability: Halogenated derivatives like 6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile () exhibit higher thermal stability due to strong C-F and C-Cl bonds, whereas the tritylamino group may decompose at elevated temperatures due to phenyl ring cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.